2-(2-Methylphenoxy)phenylboronic acid
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Overview
Description
2-(2-Methylphenoxy)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2-methylphenoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary target of 2-(2-Methylphenoxy)phenylboronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This process is a key part of the SM coupling reaction .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids, such as this compound, are generally stable and easy to handle , which may suggest good bioavailability.
Result of Action
The molecular and cellular effects of the action of this compound primarily involve the formation of new carbon–carbon bonds . This is achieved through the SM coupling reaction, where this compound serves as a source of a phenyl group .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . This solubility profile can affect the compound’s action and efficacy in different environments. Additionally, the compound’s stability and action can be influenced by temperature, as it has a melting point of 216 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenoxy)phenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base. The reaction proceeds under mild conditions and is highly efficient.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methylphenoxy)phenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.
Substitution: The boronic acid group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
2-(2-Methylphenoxy)phenylboronic acid has diverse applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicine: Investigated for its potential use in drug development, particularly in the design of proteasome inhibitors and other therapeutic agents.
Industry: Used in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
2-Methoxyphenylboronic Acid: Similar structure but with a methoxy group instead of a methylphenoxy group.
4-Methylphenylboronic Acid: Another similar compound with a methyl group at the para position.
Uniqueness: 2-(2-Methylphenoxy)phenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the 2-methylphenoxy group can also impact its interactions in biological systems, potentially offering distinct advantages in drug design and material science.
Properties
IUPAC Name |
[2-(2-methylphenoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c1-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14(15)16/h2-9,15-16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIXVFYYKJWEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC=C2C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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